molecular formula C8H10N4S2 B13172704 4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13172704
M. Wt: 226.3 g/mol
InChI Key: LDRDBGVGMKYOJU-UHFFFAOYSA-N
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Description

4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a thiazole ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-one
  • 3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole

Uniqueness

4-propyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a thiazole and triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4S2

Molecular Weight

226.3 g/mol

IUPAC Name

4-propyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H10N4S2/c1-2-3-12-7(10-11-8(12)13)6-4-14-5-9-6/h4-5H,2-3H2,1H3,(H,11,13)

InChI Key

LDRDBGVGMKYOJU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)C2=CSC=N2

Origin of Product

United States

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